2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1052608-84-0
VCID: VC7526720
InChI: InChI=1S/C20H17ClFN5O5/c1-31-14-6-3-10(7-15(14)32-2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)11-4-5-13(22)12(21)8-11/h3-8,17-18H,9H2,1-2H3,(H,23,28)
SMILES: COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)OC
Molecular Formula: C20H17ClFN5O5
Molecular Weight: 461.83

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

CAS No.: 1052608-84-0

VCID: VC7526720

Molecular Formula: C20H17ClFN5O5

Molecular Weight: 461.83

* For research use only. Not for human or veterinary use.

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide - 1052608-84-0

Description

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule featuring a pyrrolo[3,4-d] triazole core, a 3-chloro-4-fluorophenyl group, and an N-(3,4-dimethoxyphenyl) acetamide moiety. This structure suggests potential biological activity due to the presence of multiple functional groups that can interact with biological targets.

Synthesis

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of an intermediate triazole followed by cyclization to form the pyrrole ring. This process may involve condensation reactions and other organic transformations to assemble the complex heterocyclic system.

Biological Activity

Compounds with pyrrolo[3,4-d] triazole cores have been studied for their potential biological activities, including enzyme inhibition and anti-inflammatory effects. The presence of a 3-chloro-4-fluorophenyl group and an N-(3,4-dimethoxyphenyl) acetamide moiety could enhance binding affinity to specific biological targets, potentially influencing pathways related to cancer or inflammation.

Data Tables

Given the lack of specific data on this compound, we can infer properties from similar compounds:

PropertyValue (Estimated)
Molecular FormulaC20_{20}H17_{17}ClFN5_{5}O5_{5}
Molecular Weight450-460 g/mol
Hydrogen Bond Acceptors6-8
Hydrogen Bond Donors2-3
Polar Surface Area80-100 Å2^2

Research Findings

Research on similar compounds suggests that they may exhibit significant biological activities, particularly in inhibiting enzymes involved in necroptosis and inflammatory diseases. The unique combination of functional groups in this compound could enhance its binding affinity to biological targets, making it a candidate for further investigation in drug discovery.

CAS No. 1052608-84-0
Product Name 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Molecular Formula C20H17ClFN5O5
Molecular Weight 461.83
IUPAC Name 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H17ClFN5O5/c1-31-14-6-3-10(7-15(14)32-2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)11-4-5-13(22)12(21)8-11/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Standard InChIKey COCYBWVCJDIOMQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)OC
Solubility not available
PubChem Compound 18591321
Last Modified Aug 19 2023

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